molecular formula C5H5N3O B1527893 (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 1239771-67-5

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B1527893
CAS No.: 1239771-67-5
M. Wt: 123.11 g/mol
InChI Key: VASMWVCYNGXIJC-UHFFFAOYSA-N
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Description

“(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile” is a chemical compound with the empirical formula C5H5N3O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    A study by Gadegoni and Manda (2013) detailed the synthesis of novel compounds containing the 1,3,4-oxadiazole moiety, demonstrating the utility of this group in creating compounds with potential antimicrobial and anti-inflammatory activities Gadegoni & Manda, 2013.

  • Electrochemical Synthesis

    Kumar (2012) reported the electrochemical synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, highlighting an innovative approach to synthesizing oxadiazole derivatives under controlled conditions Kumar, 2012.

  • Photophysical Properties

    Research by Jiang et al. (2012) focused on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, investigating their UV-vis absorption and fluorescence spectral characteristics. This study underscores the potential application of oxadiazole derivatives in the development of optical materials Jiang et al., 2012.

Biological Activity and Applications

  • Antifungal Agents

    Shelke et al. (2014) synthesized and evaluated the antifungal activity of 2-((2-Aryl thiazol-4-yl)methyl)-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives. Their work demonstrates the biological relevance of 1,3,4-oxadiazole derivatives as potential antifungal agents Shelke et al., 2014.

  • Antibacterial and Antifungal Properties

    A study by Crocetta and Russo (2011) synthesized 5-Substituted-2-amino-1,3,4-oxadiazoles directly from semicarbazone at a platinum electrode, screening them for antibacterial and antifungal activity. This highlights the potential of 1,3,4-oxadiazole derivatives in addressing microbial resistance Crocetta & Russo, 2011.

Safety and Hazards

“(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate safety measures.

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMWVCYNGXIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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